molecular formula C19H29N5O2Si B6590751 4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1187595-88-5

4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B6590751
CAS No.: 1187595-88-5
M. Wt: 387.6 g/mol
InChI Key: YXEVMRSTXLNHQX-UHFFFAOYSA-N
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Description

4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C19H29N5O2Si and its molecular weight is 387.6 g/mol. The purity is usually 95%.
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Preparation Methods

  • Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step process involving the formation of the pyrazole ring followed by the pyrrolopyrimidine structure. The synthesis might involve the use of catalysts, controlled temperature, and pressure conditions to ensure the correct formation of the desired product.

  • Industrial Production Methods: Industrial production would likely focus on optimizing the yield and purity of the compound. Methods such as high-performance liquid chromatography (HPLC) and other purification techniques could be employed to achieve the desired product specifications.

Chemical Reactions Analysis

  • Types of Reactions:

    • Oxidation: The compound might undergo oxidation reactions at various functional groups, altering its chemical structure and properties.

    • Reduction: Reduction reactions could target the nitro or carbonyl groups within the compound.

    • Substitution: Substitution reactions might involve the replacement of functional groups such as hydroxyl, amino, or ethoxy groups.

  • Common Reagents and Conditions: Reagents like strong acids, bases, and oxidizing or reducing agents are commonly used in these reactions. Conditions such as temperature, pH, and solvent choice are crucial to guide these reactions toward the desired products.

  • Major Products: The products of these reactions vary based on the specific conditions and reagents used. For instance, oxidation might yield different ketones or aldehydes, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

  • Chemistry: The compound can serve as a building block for synthesizing more complex molecules, useful in drug development and materials science.

  • Biology: Its unique structure allows it to interact with specific biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.

  • Medicine: It holds potential as a pharmacophore in drug design, possibly targeting specific pathways or receptors in disease treatment.

  • Industry: In the industrial sector, it could be used in the production of specialty chemicals or as an intermediate in chemical manufacturing processes.

Mechanism of Action: The compound exerts its effects through interaction with specific molecular targets. This might involve binding to receptors, inhibiting enzyme activity, or altering the structure and function of proteins. The pathways involved could include signal transduction cascades, metabolic pathways, or regulatory mechanisms within cells.

Comparison with Similar Compounds

  • 4-(1-(1-methoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine: This compound differs by the substitution of a methoxy group, which could alter its chemical reactivity and biological activity.

  • 4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine: Replacing the trimethylsilyl group with an ethoxy group might affect its solubility and interaction with biological targets.

  • 4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(dimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine: The dimethylsilyl substitution could influence the compound's stability and reactivity in various conditions.

Properties

IUPAC Name

2-[[4-[1-(1-ethoxyethyl)pyrazol-4-yl]pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O2Si/c1-6-26-15(2)24-12-16(11-22-24)18-17-7-8-23(19(17)21-13-20-18)14-25-9-10-27(3,4)5/h7-8,11-13,15H,6,9-10,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEVMRSTXLNHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)N1C=C(C=N1)C2=C3C=CN(C3=NC=N2)COCC[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N5O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a reactor equipped with overhead stirring, condenser, thermowell, and nitrogen inlet was charged water (H2O, 1.5 L), potassium carbonate (K2CO3, 1047 g, 7.58 mol, 2.45 equiv), 4-chloro-7-(2-trimethylsilanylethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine (3a, 755 g, 2.66 mol), crude 1-(1-ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (14, 822 g based on 100% conversion, 3.09 mol, 1.16 equiv) made as described above, and 1-propanol (6 L) at room temperature. The resulting reaction mixture was degassed three timed backfilling with nitrogen each time before being treated with tetrakis(triphenylphosphine)palladium(0) (9.2 g, 0.008 mol, 0.0026 equiv) at room temperature. The resulting reaction mixture was heated to gentle reflux (about 90° C.) for 1-4 hours. When the reaction was deemed complete by HPLC, the reaction mixture was concentrated under reduced pressure to remove solvents. The residue was then cooled to room temperature, diluted with ethyl acetate (9 L) and water (4 L). The two layers were separated, and the aqueous layer was extracted with ethyl acetate (2×2.5 L). The combined organic layers were washed with water (2×2 L) and concentrated under reduced pressure to afford the crude 4-(1-(1-ethoxyethyl)-1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine (15), which was directly used in the subsequent acid-promoted de-protection reaction without further purification.
Name
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
1047 g
Type
reactant
Reaction Step One
Quantity
755 g
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
catalyst
Reaction Step Two
Quantity
6 L
Type
solvent
Reaction Step Three

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